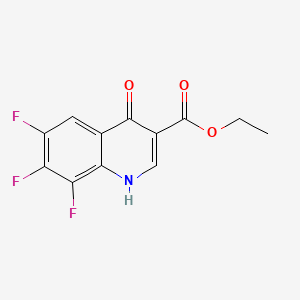

Ethyl-6,7,8-Trifluor-4-oxo-1,4-dihydrochinolin-3-carboxylat

Übersicht

Beschreibung

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that belongs to the quinolone family, a class of synthetic broad-spectrum antibacterial agents. Quinolones are known for their potent activity against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. The trifluoromethyl group at positions 6, 7, and 8 on the quinolone ring system is not commonly found in commercial quinolones, which typically have fluorine atoms at the 6 and/or 7 positions. This unique substitution pattern could potentially confer distinct physical, chemical, and biological properties to the compound.

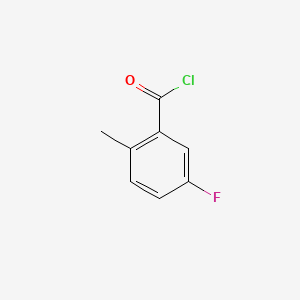

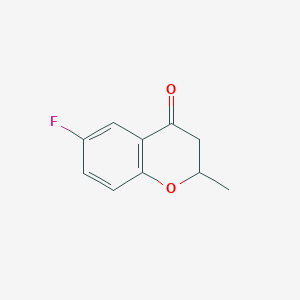

Synthesis Analysis

The synthesis of related quinolone derivatives often involves multi-step reactions, starting from various substituted benzoic acids or their esters. For instance, the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives includes a key step of obtaining the C-7 fatty amide derivative through the selective formation of an azide followed by reduction to the corresponding amine . Another example is the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, which involves acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization . These methods highlight the complexity and versatility of quinolone synthesis.

Molecular Structure Analysis

The molecular structure of quinolones is characterized by a bicyclic core consisting of a benzene ring fused to a pyridone ring. The presence of the 4-oxo and the 3-carboxylate groups is essential for the antibacterial activity. Substitutions on the quinolone ring, such as the trifluoromethyl group, can significantly affect the compound's biological activity and pharmacokinetic properties. The exact structure of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not detailed in the provided papers, but it can be inferred that the trifluoromethyl groups would add to the lipophilicity and could potentially enhance the compound's ability to penetrate bacterial cell walls.

Chemical Reactions Analysis

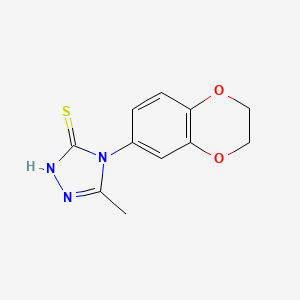

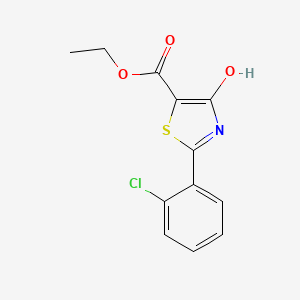

Quinolone derivatives can undergo various chemical reactions, including nucleophilic addition, cyclocondensation, and cyclization, to yield a wide array of products . The reactivity of the quinolone carboxylate ester group allows for further functionalization and the introduction of various substituents at different positions on the quinolone core. These reactions are often used to synthesize novel derivatives with improved or unique antibacterial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The introduction of fluorine atoms typically increases the compound's stability and lipophilicity, which can improve tissue penetration and bioavailability. The ester group in the 3-position is a common feature in prodrugs, which are converted to the active carboxylic acid form in vivo. The presence of the trifluoromethyl group in Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate would likely contribute to these properties, although specific data on this compound is not provided in the papers .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung ist aufgrund ihrer fluorierten Chinolonstruktur ein wertvoller Baustein in der pharmazeutischen Forschung. Sie wird häufig bei der Synthese verschiedener Fluorchinolon-Antibiotika verwendet. Diese Antibiotika sind wirksam gegen ein breites Spektrum von Bakterien, indem sie die bakterielle DNA-Gyrase und Topoisomerase IV hemmen.

Materialwissenschaften

In den Materialwissenschaften ermöglicht die einzigartige Struktur der Verbindung die Entwicklung von fluorierten Polymeren . Diese Polymere zeichnen sich durch eine verbesserte Stabilität und Beständigkeit gegenüber Lösungsmitteln und Chemikalien aus, was sie für spezielle Anwendungen wie Beschichtungen und elektronische Geräte geeignet macht.

Organische Synthese

Als fluorierter Baustein wird er in der organischen Synthese verwendet, um Fluoratome in Zielmoleküle einzuführen . Fluoratome können die physikalischen und chemischen Eigenschaften organischer Verbindungen signifikant verändern, was zu Anwendungen in der medizinischen Chemie und in Agrochemikalien führt.

Photodynamische Therapie

Die phototoxischen Effekte, die mit halogenierten Chinolonen verbunden sind, machen diese Verbindung zu einem Kandidaten für die Forschung im Bereich der photodynamischen Therapie (PDT) . PDT ist eine Behandlung, die Photosensibilisatoren zusammen mit Licht verwendet, um reaktive Sauerstoffspezies zu erzeugen, die Krebszellen abtöten können.

Analytische Chemie

In der analytischen Chemie kann diese Verbindung als Referenzstandard in der Chromatographie und Massenspektrometrie dienen . Sie hilft bei der genauen Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen.

Umweltstudien

Die potenziellen Umweltauswirkungen der Verbindung, insbesondere ihre Auswirkungen auf das Wasserleben, machen sie zum Gegenstand der Untersuchungen in der Umweltchemie . Forscher können ihre Abbauprodukte, Bioakkumulation und langfristige ökologische Auswirkungen untersuchen.

Safety and Hazards

This compound is classified as Aquatic Chronic 3 and Skin Sensitizer 1 . It has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements for this compound are H317 - May cause an allergic skin reaction, and H412 - Harmful to aquatic life with long-lasting effects . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P272 - Contaminated work clothing should not be allowed out of the workplace, P273 - Avoid release to the environment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention .

Eigenschaften

IUPAC Name |

ethyl 6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(13)8(14)9(10)15/h3-4H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQDAESGZUODFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229824 | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79660-46-1 | |

| Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

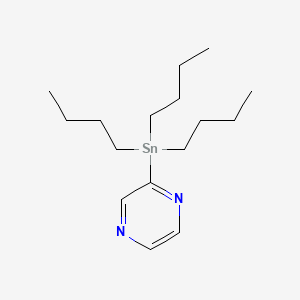

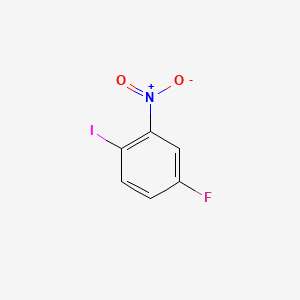

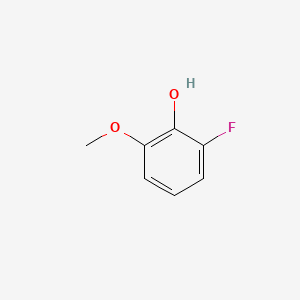

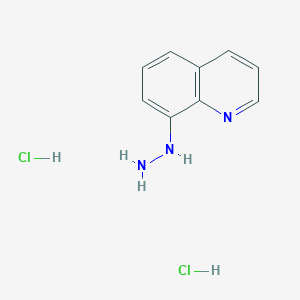

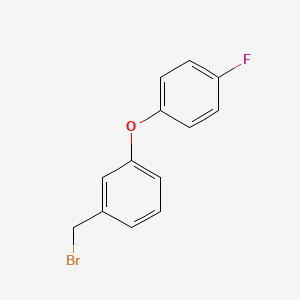

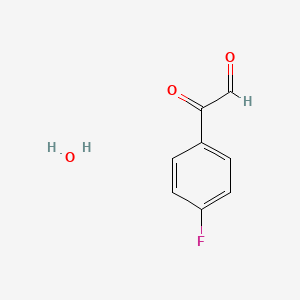

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

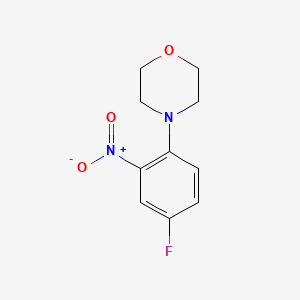

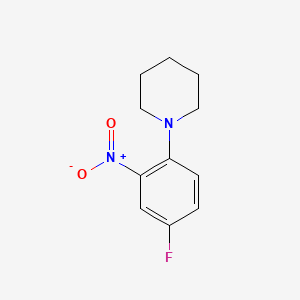

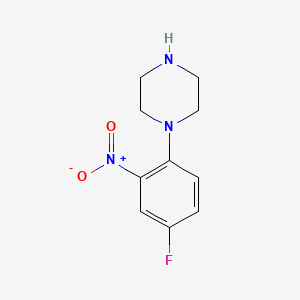

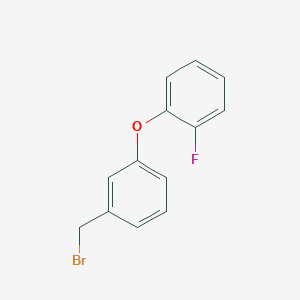

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.